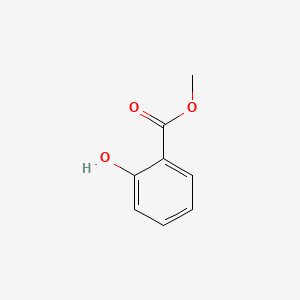

Methyl Salicylate

Description

This compound is a benzoate ester that is the methyl ester of salicylic acid. It has a role as a flavouring agent, a metabolite and an insect attractant. It is a benzoate ester, a member of salicylates and a methyl ester. It is functionally related to a salicylic acid.

The Panel concluded that the following ingredients are safe in cosmetics in the present practices of use and concentration described in the safety assessment, when formulated to be non-irritating and non-sensitizing, which may be based on a quantitative risk assessment (QRA)...this compound...

This compound (oil of wintergreen or wintergreen oil) is an organic ester naturally produced by many species of plants, particularly wintergreens. The compound was first extracted and isolated from plant species Gaultheria procumbens in 1843. It can be manufactured synthetically and it used as a fragrance, in foods, beverages, and liniments. It forms a colorless to yellow or reddish liquid and exhibits a characteristic odor and taste of wintergreen. For acute joint and muscular pain, this compound is used as a rubefacient and analgesic in deep heating liniments. It is used as a flavoring agent in chewing gums and mints in small concentrations and added as antiseptic in mouthwash solutions.

This compound has been reported in Camellia sinensis, Phellinus tremulae, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and has 9 approved indications.

Methyl 2-hydroxybenzoate is found in beverages. Methyl 2-hydroxybenzoate is present in white wine, tea, porcini mushroom Boletus edulis, Bourbon vanilla, clary sage, red sage and fruits including cherry, apple, raspberry, papaya and plum. Methyl 2-hydroxybenzoate is found in leaves of Gaultheria procumbens (wintergreen). Methyl 2-hydroxybenzoate is a flavouring agent.

Methyl 2-hydroxy benzoate is a metabolite found in or produced by Saccharomyces cerevisiae.

used in over-the-counter liniments, ointments, lotions for relief of musculoskeletal aches and pains; has hemolytic effect on human & sheep erythrocytes; RN given refers to parent cpd; structure in Merck Index, 9th ed, #5990

See also: Salicylic Acid (has active moiety).

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWPMRLSEDHDFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7631-93-8 (hydrochloride salt) | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5025659 | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/800/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ | |

CAS No. |

119-36-8 | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl salicylate [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | methyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl salicylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAV5U5022Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16.5 °F (NTP, 1992), -8.6 °C | |

| Record name | METHYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17825 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYL SALICYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1935 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl 2-hydroxybenzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Methyl Salicylate Biosynthesis in Plants

Introduction

This compound (MeSA), a volatile organic compound known for its characteristic wintergreen scent, is a critical signaling molecule in the plant kingdom. It plays a pivotal role in plant defense mechanisms, particularly in systemic acquired resistance (SAR), where it functions as a mobile signal to alert distal parts of the plant to a localized pathogen attack.[1][2] Synthesized from the phytohormone salicylic acid (SA), MeSA is also a significant component of the flavor and aroma profiles of many fruits and flowers.[3] Understanding the intricate biosynthetic pathway of MeSA, its regulation, and its mechanism of action is crucial for developing novel strategies in crop protection and for potential applications in pharmacology and drug development. This guide provides a comprehensive technical overview of the core biosynthetic pathway, its regulation, quantitative data, and detailed experimental protocols relevant to the study of MeSA in plants.

The Core Biosynthesis Pathway of this compound

The formation of MeSA is a multi-step process that originates from the shikimate pathway in the plastids and culminates in the cytoplasm. The primary route in stressed plants, such as Arabidopsis thaliana, involves the conversion of chorismate to salicylic acid, which is then methylated to produce MeSA.[3][4]

Step 1: Chorismate to Isochorismate The biosynthesis of SA is primarily initiated from the shikimate pathway intermediate, chorismate .[4] Inside the plastid, the enzyme Isochorismate Synthase (ICS) catalyzes the isomerization of chorismate to isochorismate.[4][5] This step is a critical regulatory point, and in Arabidopsis, the ICS1 gene is strongly induced in response to pathogen infection.[4]

Step 2: Isochorismate to Salicylic Acid The conversion of isochorismate to salicylic acid is less defined in plants compared to bacteria. While bacterial pathways utilize an isochorismate pyruvate lyase (IPL) for a direct conversion, the equivalent single enzyme has not been definitively characterized in plants.[4] It is understood that this conversion also occurs within the plastid.

Step 3: Salicylic Acid to this compound Following its synthesis, salicylic acid is transported from the plastid to the cytoplasm. Here, the final step of MeSA biosynthesis occurs. The enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , also known as Benzoic Acid/Salicylic Acid Methyltransferase (BSMT), catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid.[6][7] This reaction yields this compound and S-adenosyl-L-homocysteine (SAH).[6]

Regulation of this compound Homeostasis

The levels of MeSA and SA are tightly controlled within the plant through several metabolic processes, ensuring that defense signals are deployed effectively without causing cellular toxicity.

-

Demethylation: MeSA can be converted back into its active defense form, salicylic acid. This hydrolysis is catalyzed by methyl esterases.[8] In tobacco, the SA-Binding Protein 2 (SABP2) was identified as a MeSA esterase that converts MeSA to SA, a crucial step for activating defense responses in systemic tissues.[9] Homologous enzymes have been identified in other species, such as tomato.[8]

-

Glucosylation: Both SA and MeSA can be conjugated to glucose to form SA-glucoside (SAG) and MeSA-glucoside, respectively. This process, carried out by UDP-glycosyltransferases (UGTs), is generally considered a mechanism for inactivating and storing these signaling molecules.[9]

Role of this compound in Systemic Acquired Resistance (SAR)

SAR is a whole-plant defense response that is activated following a localized infection, providing broad-spectrum and long-lasting resistance. MeSA has been identified as a critical long-distance mobile signal in this process.[2][10]

-

Production in Infected Tissue: Upon pathogen attack, SA levels rise in the infected leaves. A portion of this SA is converted to the volatile MeSA by SAMT.[10]

-

Long-Distance Transport: MeSA, being more mobile and less charged than SA, is transported from the infected leaves to distal, uninfected parts of the plant, primarily through the phloem.[2]

-

Activation of Systemic Tissues: In the systemic tissues, MeSA is converted back to SA by MeSA esterases like SABP2.[8][9]

-

Induction of Defense Genes: The resulting increase in SA concentration in systemic leaves triggers a downstream signaling cascade, leading to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes, which "prime" the tissue for a more rapid and robust defense response against subsequent infections.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and products of the MeSA biosynthesis pathway.

Table 1: Enzyme Kinetic Properties

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference(s) |

| AtICS1 | Arabidopsis thaliana | Chorismate | 41.5 | 0.65 (38.7 min⁻¹) | [11] |

| AtICS2 | Arabidopsis thaliana | Chorismate | 17.2 | 0.30 (18.0 min⁻¹) | [11] |

| SAMT | Clarkia breweri | Salicylic Acid | 24 | N/A | [6] |

| SAMT | Clarkia breweri | SAM | 9 | N/A | [6] |

| SlMES1 | Solanum lycopersicum | This compound | 37.0 | N/A | [8] |

| N/A: Data not available in the cited sources. |

Table 2: this compound Concentrations in Plant Tissues Under Stress

| Plant Species | Stress Condition | Tissue | MeSA Concentration | Reference(s) |

| Lycopersicon esculentum (Tomato) | Tobacco Mosaic Virus (TMV) Infestation | Leaves | > 2.0 µg/g FW | [12] |

| Lycopersicon esculentum (Tomato) | Control (uninfested) | Leaves | Not Detected | [12] |

| Quercus ilex (Holm Oak) | Heat Stress (45°C) | Leaves | ~1.8 nmol/g DW | [13] |

| Quercus ilex (Holm Oak) | MeSA treatment + Heat Stress (50°C) | Leaves | 10 - 23 nmol/g DW | [13] |

| FW: Fresh Weight; DW: Dry Weight. |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol: Quantification of MeSA by Headspace SPME-GC-MS

This protocol is adapted from methods used for analyzing volatile compounds in tomato leaves.[12][14] It is designed for the sensitive detection and quantification of MeSA.

1. Sample Preparation: a. Collect approximately 100-200 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder (e.g., 10.0 g as per a modified protocol[14]) to a 20 mL or 40 mL glass headspace vial. d. For improved extraction, add 1.0 g of NaCl.[14] Seal the vial immediately with a PTFE/silicone septum cap. e. If using an internal standard (e.g., deuterated MeSA or another suitable volatile), spike the sample before sealing.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Incubate the vial in a heating block or water bath at 60°C for 10 minutes to allow volatiles to equilibrate in the headspace.[14] b. Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (PDMS) coating) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes. Desorb for 2-5 minutes in splitless mode. b. GC Column: Use a polar capillary column suitable for volatile compounds, such as a DB-WAX (30 m x 0.25 mm x 0.25 µm).[14] c. Carrier Gas: Use Helium at a constant flow rate of approximately 1.0-1.3 mL/min.[14] d. Oven Temperature Program: i. Initial temperature: 35-40°C, hold for 2 minutes. ii. Ramp 1: Increase to 180°C at 3°C/min.[14] iii. Ramp 2: Increase to 230°C at 15°C/min, hold for 2-5 minutes.[14] e. Mass Spectrometry: i. Ionization Mode: Electron Impact (EI) at 70 eV. ii. Mass Range: Scan from m/z 50 to 500 amu.[14] iii. Ion Source Temperature: 230°C. iv. Interface Temperature: 260°C.[15]

4. Data Analysis: a. Identify MeSA based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST). The primary ions for MeSA are m/z 152 (molecular ion), 120, and 92. b. Quantify MeSA by creating a standard curve using authentic MeSA standards or by using the standard addition method.[12]

Protocol: Quantification of Salicylic Acid (SA) by HPLC

This protocol is based on established methods for SA extraction and analysis from plant tissues.[7][16]

1. Sample Extraction: a. Homogenize ~150-250 mg of frozen, ground plant tissue in a 1.5 mL microfuge tube. b. Add 1 mL of 90% methanol, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[7] c. Collect the supernatant. Re-extract the pellet with 0.5 mL of 100% methanol, centrifuge again, and pool the supernatants.[7] d. Evaporate the methanol extracts to dryness under a stream of nitrogen gas or using a vacuum concentrator.[7]

2. Sample Clean-up (Optional but Recommended): a. Resuspend the dried extract in 0.25 mL of 5% trichloroacetic acid.[7] b. Partition against an equal volume of an ethyl acetate/cyclohexane mixture (1:1, v/v) by vortexing.[7] c. Centrifuge to separate phases. Transfer the upper organic phase to a new tube. d. Evaporate the organic phase to dryness.

3. HPLC Analysis: a. Resuspend the final dried extract in a known volume of the mobile phase (e.g., 200 µL). Filter through a 0.22 µm syringe filter before injection. b. HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). d. Detection: i. Fluorescence Detection (highly sensitive and specific for SA): Excitation at ~305-310 nm, Emission at ~405-450 nm.[16] ii. UV/Diode Array Detection (DAD): Monitor at ~296-305 nm. e. Quantification: Create a standard curve by injecting known concentrations of an authentic SA standard. Calculate the concentration in the sample based on the peak area.

Protocol: Salicylic Acid Methyltransferase (SAMT) Activity Assay

This is a general protocol for a radioactive endpoint assay, adapted from descriptions in the literature.[6] Non-radioactive methods using coupled assays are also available.[17]

1. Enzyme Extraction: a. Homogenize plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, and protease inhibitors). b. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet debris. c. Use the supernatant (crude extract) for the assay. The protein can be further purified if necessary.

2. Reaction Mixture (Total volume e.g., 50 µL): a. Buffer: 50 mM Tris-HCl, pH 7.5. b. Substrate 1: Salicylic Acid (e.g., final concentration of 50 µM). c. Substrate 2 (Radiolabeled): ¹⁴C-labeled S-adenosyl-L-methionine (¹⁴C-SAM) (e.g., final concentration of 10 µM, with a specific activity). d. Enzyme: 5-20 µL of crude or purified enzyme extract.

3. Assay Procedure: a. Combine buffer and salicylic acid in a microfuge tube and pre-warm to the reaction temperature (e.g., 30°C). b. Initiate the reaction by adding the enzyme extract, followed immediately by ¹⁴C-SAM. c. Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. d. Stop the reaction by adding 10 µL of 2N HCl.

4. Product Extraction and Quantification: a. Add 200 µL of ethyl acetate to the stopped reaction mixture to extract the newly formed ¹⁴C-methyl salicylate. b. Vortex vigorously for 30 seconds and centrifuge to separate the phases. c. Carefully transfer 150 µL of the upper organic (ethyl acetate) phase to a scintillation vial. d. Add 4 mL of scintillation cocktail. e. Quantify the amount of ¹⁴C-MeSA produced using a liquid scintillation counter. f. Calculate enzyme activity based on the counts per minute (CPM), the specific activity of the ¹⁴C-SAM, and the amount of protein used in the assay.

Conclusion

The biosynthesis of this compound is a tightly regulated pathway central to plant defense and communication. Originating from the primary metabolite chorismate, the pathway involves key enzymatic steps catalyzed by ICS and SAMT, leading to a volatile signal that is crucial for orchestrating systemic acquired resistance. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating this pathway. A deeper understanding of MeSA metabolism not only illuminates fundamental aspects of plant biology but also opens avenues for the genetic engineering of enhanced disease resistance in crops and the discovery of novel bioactive compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. The role of this compound in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional analysis of a tomato salicylic acid methyl transferase and its role in synthesis of the flavor volatile this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The biochemical properties of the two Arabidopsis thaliana isochorismate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative analysis of plant isochorismate synthases reveals structural mechanisms underlying their distinct biochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Overexpression of salicylic acid methyltransferase reduces salicylic acid-mediated pathogen resistance in poplar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. The Extent to Which this compound Is Required for Signaling Systemic Acquired Resistance Is Dependent on Exposure to Light after Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 12. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of this compound and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Effects of this compound pre-treatment on the volatile profiles and key gene expressions in tomatoes stored at low temperature [frontiersin.org]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. farmaciajournal.com [farmaciajournal.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The Sweet Scent of Science: A Technical Guide to the Natural Sources and Extraction of Methyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the aromatic ester responsible for the characteristic scent of wintergreen, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries.[1] Its analgesic and anti-inflammatory properties have led to its widespread use in topical pain relief formulations.[2] While synthetic production routes are well-established, the demand for natural sources continues, driven by consumer preference and the potential for unique phytochemical profiles in naturally derived products. This technical guide provides an in-depth exploration of the natural origins of this compound and the scientific principles and protocols behind its extraction.

Natural Sources of this compound

This compound is biosynthesized by a variety of plant species, often as a defense mechanism against herbivores and pathogens.[3] The compound is typically found as a volatile essential oil or stored as a non-volatile glycoside, such as gaultherin, which releases this compound upon enzymatic hydrolysis. The primary and most commercially significant natural sources are from the Gaultheria and Betula genera.

Key plant families and species known to produce significant quantities of this compound include:

-

Ericaceae Family: Notably, Gaultheria procumbens (Wintergreen or Eastern Teaberry), is a primary source, with its essential oil containing over 98% this compound.[4][5]

-

Betulaceae Family: The bark of Betula lenta (Sweet Birch) is another major source, yielding an essential oil that is chemically almost identical to wintergreen oil.[6]

-

Polygalaceae Family: Various species within this family, such as those in the Polygala genus, are known to produce this compound, primarily in their roots.[7][8][9]

-

Rosaceae Family: Certain species in the Spiraea genus, commonly known as meadowsweets, also contain this compound.[3]

Beyond these primary sources, this compound is also found in smaller quantities in a variety of other plants, including some fruits like strawberries and as a floral scent component in plants pollinated by nocturnal insects.[10]

Data Presentation: Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following table summarizes quantitative data from various studies.

| Plant Species | Family | Plant Part | This compound Content | Analytical Method | Reference(s) |

| Gaultheria procumbens | Ericaceae | Leaves (Essential Oil) | >98% | GC-MS | [4][5] |

| Gaultheria fragrantissima | Ericaceae | Dry Leaves | 1.48% yield | Hydrodistillation | [4] |

| Betula lenta | Betulaceae | Bark (Essential Oil) | 93.24–99.84% | GC-MS, GC-FID | [11] |

| Polygala senega | Polygalaceae | Roots | 26.5% of volatile compounds | Not Specified | [12] |

| Polygala spp. | Polygalaceae | Plant Material | 14.1 to 126.9 µg/g | HPLC-DAD | [7] |

| Stifftia chrysantha | Asteraceae | Fruits (Volatile Fraction) | 85.75% | HS-SPME/GC-MS | [11] |

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a fascinating process that begins with the shikimate pathway, a central route for the production of aromatic amino acids.[13][14] From the shikimate pathway, chorismate is synthesized, which serves as a key precursor for salicylic acid (SA).[15] There are two primary pathways for the conversion of chorismate to salicylic acid: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[11][16]

Once salicylic acid is formed, the final step in the biosynthesis of this compound is the methylation of the carboxyl group of SA. This reaction is catalyzed by the enzyme salicylic acid methyltransferase (SAMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[17][18] The reverse reaction, the demethylation of this compound back to salicylic acid, is catalyzed by methyl esterases.[19]

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in obtaining a high-purity product. The choice of extraction method depends on factors such as the starting plant material, desired purity, and scalability.

Experimental Workflow for Extraction

The general workflow for the extraction and purification of this compound from plant material involves several key stages, from sample preparation to the final isolation of the pure compound. The specific steps can vary depending on the chosen extraction technique.

References

- 1. Sciencemadness Discussion Board - this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. Sciencemadness Discussion Board - Isolating this compound - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. youtube.com [youtube.com]

- 4. Volatile Constituent Analysis of Wintergreen Essential Oil and Comparison with Synthetic this compound for Authentication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. natureinbottle.com [natureinbottle.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. Identification of this compound as the principal volatile component in the methanol extract of root bark of Securidaca longepedunculata Fers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Structural genes for salicylate biosynthesis from chorismate in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. devtoolsdaily.com [devtoolsdaily.com]

- 17. Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A family of methyl esterases converts this compound to salicylic acid in ripening tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

The Silent Scream: A Technical Guide to Methyl Salicylate as a Plant Signaling Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant communication, a silent yet potent language governs survival and defense. Among the key dialects of this language is the volatile organic compound methyl salicylate (MeSA), a molecule renowned for its role as a critical signaling agent in plant defense and communication. This technical guide provides an in-depth exploration of the core functions of MeSA, detailing its involvement in systemic acquired resistance (SAR), plant-to-plant communication, and interactions with herbivores and pathogens. The following sections present a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols for the analysis of this multifaceted molecule.

The Role of this compound in Plant Signaling

This compound, the methyl ester of salicylic acid (SA), is a small, volatile molecule produced by a wide array of plant species.[1] Its volatility allows it to act as an airborne signal, capable of transmitting information over long distances, both within a single plant and between neighboring plants.[1][2] This "warning" system is a cornerstone of induced plant defense mechanisms.

Systemic Acquired Resistance (SAR)

Systemic acquired resistance is a broad-spectrum, long-lasting defense response initiated in plants following a localized pathogen attack.[3][4][5] MeSA has been identified as a critical mobile signal in the establishment of SAR in several plant species, including tobacco.[3][6] Following pathogen infection in a localized area, SA is converted to the more mobile MeSA by the enzyme SA methyl transferase (SAMT) .[3][7][8] MeSA is then transported, likely through the phloem, to distal, uninfected parts of the plant.[3][9] In these systemic tissues, MeSA is converted back to the active defense hormone SA by salicylic acid-binding protein 2 (SABP2) , an esterase.[3][6] This conversion triggers the expression of defense-related genes, such as pathogenesis-related (PR) genes, priming the systemic tissues for a more rapid and robust defense response against subsequent pathogen attacks.[2][5]

The requirement of MeSA for SAR signaling can be influenced by environmental factors, such as light exposure following the primary infection.[10] Studies have shown that under limited light, MeSA and its metabolizing enzymes are essential for SAR development, whereas with longer light exposure, an alternative signaling pathway may be activated.[10]

Plant-to-Plant Communication

The volatility of MeSA allows it to function as an airborne signal, facilitating communication between neighboring plants.[1][2][11] When a plant is attacked by pathogens or herbivores, the released MeSA can be perceived by nearby, undamaged plants.[2] This airborne cue can induce a preemptive defense response in the receiving plants, leading to the activation of their own defense pathways and enhanced resistance to potential threats.[2][12] This phenomenon of plant-to-plant communication highlights the sophisticated and interconnected nature of plant communities in responding to environmental stresses.

Defense Against Herbivores

Beyond its role in pathogen defense, MeSA is also a key player in mediating plant defenses against herbivorous insects.[13] The release of MeSA can have a dual effect. Firstly, it can act as a repellent, deterring certain herbivores from feeding.[13][14][15] Secondly, it can function as a component of a "cry for help," attracting natural enemies of the herbivores, such as predatory mites and parasitic wasps.[1][16] This indirect defense mechanism helps to reduce herbivore pressure on the plant. The production of MeSA in response to herbivory is often regulated by complex cross-talk between the salicylic acid and jasmonic acid signaling pathways.[13]

Quantitative Data on this compound

The concentration of MeSA in plant tissues and its emission rates are critical parameters in understanding its signaling function. The following tables summarize quantitative data from various studies.

| Plant Species | Stress Condition | Tissue/Sample Type | MeSA Concentration/Emission Rate | Reference |

| Tobacco (Nicotiana tabacum) | Tobacco Mosaic Virus (TMV) infection | Emitted volatiles | Tens of ppb | [2] |

| Tomato (Solanum lycopersicum) | Tobacco Mosaic Virus (TMV) infection | Leaves | Significant increase (quantitative data not specified) | [17] |

| Arabidopsis (Arabidopsis thaliana) | Pseudomonas syringae pv. tomato (Pst) DC3000/avrRpt2 infection (primary infection) | Systemic leaves of ugt71c3 knockout mutants | Significantly more systemic MeSA than wild-type | [5][18] |

| Arabidopsis (Arabidopsis thaliana) | Pseudomonas syringae pv. tomato (Pst) DC3000/avrRpt2 infection (primary infection) | Systemic leaves of UGT71C3 overexpression lines | Less systemic MeSA than wild-type | [5][18] |

Experimental Protocols

Accurate and reproducible methods for the quantification of MeSA are essential for studying its role in plant signaling. The following sections detail common experimental protocols.

Headspace Volatile Collection from Plants

This protocol describes a dynamic headspace collection system for trapping volatile organic compounds, including MeSA, emitted by plants.

Materials:

-

Glass jar or collection bag (2.5 L or appropriate size for the plant)

-

Aluminum foil

-

Air pump

-

Purified and humidified air source

-

Flow meter

-

Sorbent tubes (e.g., filled with Porapak Q or other suitable adsorbent)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Carefully wrap the pot and soil of the plant in aluminum foil to minimize the release of volatiles from the soil.

-

Place the plant individually inside the glass jar or collection bag.

-

Connect the purified and humidified air source to the inlet of the container, ensuring a constant flow rate (e.g., 300 mL/min).

-

Connect a sorbent tube to the outlet of the container.

-

Use an air pump to draw air from the container through the sorbent tube for a defined period (e.g., 4-24 hours).

-

After collection, remove the sorbent tube and seal it for analysis.

-

As a control, collect volatiles from an empty container under the same conditions to identify background contaminants.

Quantification of this compound by GC-MS

This protocol outlines the analysis of collected volatiles using Gas Chromatography-Mass Spectrometry.

Materials:

-

GC-MS system with a suitable capillary column (e.g., DB-5MS)

-

Helium (carrier gas)

-

Solvent for desorption (e.g., methylene chloride)

-

Internal standard (e.g., 1-tridecene)

-

Authentic MeSA standard

Procedure:

-

Sample Preparation:

-

Elute the trapped volatiles from the sorbent tube with a suitable solvent (e.g., 600 µL of methylene chloride).

-

Add a known amount of an internal standard to each sample for quantification.

-

-

GC-MS Analysis:

-

Inject a small volume of the sample (e.g., 1 µL) into the GC-MS.

-

Set the appropriate GC oven temperature program. An example program is:

-

Initial temperature: 40°C, hold for 4 minutes.

-

Ramp 1: Increase to 200°C at a rate of 5°C/min.

-

Ramp 2: Increase to 280°C at a rate of 20°C/min.[19]

-

-

Set the injector temperature (e.g., 250°C) and carrier gas flow rate (e.g., 1.0 mL/min).[20]

-

The mass spectrometer should be operated in electron impact (EI) mode (e.g., at 70 eV) and scan a mass range of m/z 33-300.[20]

-

-

Data Analysis:

-

Identify MeSA by comparing its retention time and mass spectrum with that of an authentic standard. The NIST library can also be used for tentative identification.[20]

-

Quantify the amount of MeSA by comparing its peak area to the peak area of the internal standard.

-

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental procedures are provided below to facilitate a clearer understanding of the concepts discussed.

Caption: this compound signaling pathway in Systemic Acquired Resistance.

Caption: General experimental workflow for the analysis of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a critical mo ... | Article | H1 Connect [archive.connect.h1.co]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The role of this compound in plant growth under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The extent to which this compound is required for signaling systemic acquired resistance is dependent on exposure to light after infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Plant communication: Mediated by individual or blended VOCs? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Frontiers | Effects of this compound on Host Plant Acceptance and Feeding by the Aphid Rhopalosiphum padi [frontiersin.org]

- 15. Exogenous Application of this compound Induces Defence in Brassica against Peach Potato Aphid Myzus persicae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Rapid determination of this compound, a plant-signaling compound, in tomato leaves by direct sample introduction and thermal desorption followed by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. pubcompare.ai [pubcompare.ai]

The Role of Methyl Salicylate in Systemic Acquired Resistance: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth examination of the role of methyl salicylate (MeSA) in systemic acquired resistance (SAR), a crucial plant defense mechanism. It includes a detailed overview of the signaling pathways, quantitative data from key studies, experimental protocols, and visualizations to facilitate a comprehensive understanding of the subject.

Introduction to Systemic Acquired Resistance and this compound

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense response that is activated throughout the plant following a localized pathogen infection.[1][2][3] This "whole-plant immunity" prepares distal, uninfected tissues to resist secondary infections more effectively.[4][5] A key signaling molecule implicated in the establishment of SAR is this compound (MeSA), the methyl ester of salicylic acid (SA).[6][7] MeSA is a volatile organic compound that has been identified as a critical mobile signal, transmitting information from the site of primary infection to the rest of the plant.[6][8]

The MeSA Signaling Cascade in SAR

The role of MeSA in SAR involves its synthesis in infected tissues, long-distance transport, and conversion back to SA in systemic tissues to activate defense responses.

Biosynthesis and Transport of MeSA

Upon pathogen recognition in local tissues, the plant increases the biosynthesis of salicylic acid. A portion of this SA is then converted to MeSA by the enzyme SA methyltransferase (SAMT).[8][9] This conversion is a critical step for long-distance signaling, as MeSA is more mobile than SA. In tobacco, silencing of SAMT1 in the primary infected leaves blocks the induction of SAR.[6]

MeSA is then transported, likely via the phloem, to distal, uninfected parts of the plant.[3][8] Evidence also suggests that due to its volatile nature, MeSA can be released into the atmosphere and perceived by other parts of the same plant or even neighboring plants, acting as an airborne signal.[8][10]

Perception and Downstream Signaling in Systemic Tissues

In the systemic tissues, MeSA is converted back to SA by MeSA esterases.[1] In tobacco, this function is carried out by Salicylic Acid-Binding Protein 2 (SABP2).[6][11] Grafting experiments have shown that the esterase activity of SABP2 is required in the systemic leaves for the perception of the SAR signal.[6][12] In Arabidopsis, several members of the METHYL ESTERASE (AtMES) family perform this function.[8]

The resulting accumulation of SA in distal tissues triggers a downstream signaling cascade that leads to the expression of a battery of Pathogenesis-Related (PR) genes.[1][13] This process is primarily regulated by the key protein NONEXPRESSOR OF PR GENES 1 (NPR1).[14][15] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation into the nucleus.[13][16] In the nucleus, NPR1 interacts with TGA (TGACG-binding) transcription factors to induce the expression of PR genes, which ultimately establishes the SAR state.[14][15]

It is important to note that the requirement for MeSA in SAR can be influenced by environmental factors, such as the duration of light exposure after the primary infection.[17]

Interplay with Other SAR Signaling Molecules

The MeSA pathway is part of a complex network of signaling molecules that contribute to SAR. Other important players include:

-

Glycerol-3-phosphate (G3P): G3P is another critical mobile signal for SAR.[4][5][18] Its accumulation in both local and systemic tissues precedes that of SA.[4]

-

Azelaic Acid (AzA): This dicarboxylic acid also induces SAR and acts upstream of G3P.[19]

-

DIR1 and AZI1: These lipid transfer proteins are essential for the systemic transport of G3P and AzA.[4][19][20] DIR1 and G3P are mutually required for their translocation to distal tissues.[5]

These signaling pathways appear to be interconnected, forming a robust network that ensures the successful establishment of SAR.[2] For instance, a feedback regulatory loop exists among G3P, DIR1, and AZI1.[19][21]

Quantitative Data on MeSA and Related Molecules in SAR

The following tables summarize key quantitative data from studies on MeSA's role in SAR.

Table 1: MeSA and SA Levels in Arabidopsis Following Pathogen Inoculation

| Time post-inoculation (h) | Tissue | Treatment | MeSA (ng/g FW) | SA (µg/g FW) | SAG (µg/g FW) | Reference |

| 24 | Inoculated | P. syringae | ~15 | ~25 | ~150 | [10] |

| 24 | Systemic | P. syringae | ~0.5 | ~1.5 | ~10 | [10] |

| 24 | Inoculated | Mock | <1 | ~1 | ~5 | [10] |

| 24 | Systemic | Mock | <0.1 | ~0.2 | ~1 | [10] |

FW: Fresh Weight; SAG: Salicylic Acid Glucoside

Table 2: Bacterial Growth in SAR Assays in Arabidopsis

| Plant Genotype | Primary Inoculation | Secondary Challenge | Bacterial Growth (cfu/cm²) | Reference |

| Wild-type (Col-0) | Mock | P. syringae | ~1 x 10⁷ | [22] |

| Wild-type (Col-0) | P. syringae (avirulent) | P. syringae | ~4 x 10⁵ | [22] |

| npr1-1 | Mock | P. syringae | ~2 x 10⁷ | [23] |

| npr1-1 | P. syringae (avirulent) | P. syringae | ~2 x 10⁷ | [23] |

| npr4-4D | Mock | P. syringae | ~1.5 x 10⁷ | [23] |

| npr4-4D | P. syringae (avirulent) | P. syringae | ~1 x 10⁷ | [23] |

cfu: colony-forming units

Experimental Protocols

Detailed methodologies are crucial for studying the role of MeSA in SAR. Below are protocols for key experiments.

SAR Induction Assay in Arabidopsis thaliana

This protocol is used to assess the establishment of SAR by measuring the plant's resistance to a secondary pathogen infection.

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 12-hour light/12-hour dark cycle) for 4-5 weeks.

-

Primary Inoculation: Infiltrate three lower leaves of each plant with a suspension of an avirulent strain of Pseudomonas syringae pv. maculicola (Psm) ES4326 (OD600 = 0.002) or a mock solution (10 mM MgCl₂).[14]

-

Incubation: Allow the plants to incubate for 2 days to allow for the generation and transport of the SAR signal.

-

Secondary Challenge: Infiltrate upper, systemic leaves with a virulent strain of P. syringae (OD600 = 0.001).[14]

-

Quantification of Bacterial Growth: After 3-4 days, collect leaf discs from the challenged leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media (e.g., King's B with appropriate antibiotics). Count the colony-forming units (cfu) to determine the bacterial titer. A significant reduction in bacterial growth in plants that received the primary inoculation compared to mock-treated plants indicates the successful establishment of SAR.

Quantification of MeSA and SA by GC-MS

This method allows for the precise measurement of MeSA and SA levels in plant tissues.

-

Sample Collection and Preparation: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

-

Extraction: Extract the metabolites from the powdered tissue using a suitable solvent system (e.g., methanol/water/chloroform).

-

Derivatization: For GC-MS analysis, the carboxyl and hydroxyl groups of SA need to be derivatized. A common method is silylation using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[24][25]

-

GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds will be separated based on their volatility and mass-to-charge ratio.

-

Quantification: Use an internal standard (e.g., ribitol) for accurate quantification.[24][25] Create a standard curve with known concentrations of MeSA and SA to determine their amounts in the plant samples.

Gene Expression Analysis by qRT-PCR

This protocol is used to measure the transcript levels of SAR-related genes.

-

RNA Extraction: Extract total RNA from local and systemic leaf tissues using a commercial kit or a TRIzol-based method.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative Real-Time PCR (qRT-PCR): Perform PCR using the synthesized cDNA, gene-specific primers for target genes (e.g., PR-1, NPR1, BSMT1), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Normalize the expression of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin). Use the 2-ΔΔCt method to calculate the relative fold change in gene expression between different treatments or genotypes.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures related to MeSA and SAR.

Caption: MeSA signaling pathway in SAR.

Caption: Experimental workflow for a SAR assay.

Caption: Interconnected SAR signaling pathways.

References

- 1. This compound Glucosylation Regulates Plant Defense Signaling and Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycerol-3-phosphate and systemic immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol-3-phosphate is a critical mobile inducer of systemic immunity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a critical mo ... | Article | H1 Connect [archive.connect.h1.co]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound Production and Jasmonate Signaling Are Not Essential for Systemic Acquired Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nuclear Localization of NPR1 Is Required for Activation of PR Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Differential Quantitative Requirements for NPR1 Between Basal Immunity and Systemic Acquired Resistance in Arabidopsis thaliana [frontiersin.org]

- 15. Regulation of systemic acquired resistance by NPR1 and its partners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) and Related Family: Mechanistic Insights in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The extent to which this compound is required for signaling systemic acquired resistance is dependent on exposure to light after infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. A feedback regulatory loop between G3P and lipid transfer proteins DIR1 and AZI1 mediates azelaic-acid-induced systemic immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Long-distance communication and signal amplification in systemic acquired resistance [frontiersin.org]

- 21. researchgate.net [researchgate.net]

- 22. Use of a Synthetic Salicylic Acid Analog to Investigate the Roles of this compound and Its Esterases in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Diverse Roles of the Salicylic Acid Receptors NPR1 and NPR3/NPR4 in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]